molecular formula C19H21ClFN5O B2947549 (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1421531-80-7

(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Cat. No.: B2947549
CAS No.: 1421531-80-7
M. Wt: 389.86
InChI Key: ADTIJARRXAPSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic arylpiperazine derivative with a pyridazine core. Its structure combines a piperazine ring substituted with a 3-chloro-4-fluorophenyl group at the N1 position and a pyridazine moiety functionalized with a pyrrolidine ring at the C6 position. The molecule’s design reflects efforts to optimize pharmacological properties, such as receptor binding affinity and metabolic stability, by introducing halogenated aromatic and heterocyclic substituents. Such structural motifs are common in ligands targeting serotonin (5-HT) and dopamine receptors, though specific receptor interactions for this compound remain uncharacterized in the available literature .

Properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN5O/c20-15-13-14(3-4-16(15)21)24-9-11-26(12-10-24)19(27)17-5-6-18(23-22-17)25-7-1-2-8-25/h3-6,13H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTIJARRXAPSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a synthetic molecule with potential therapeutic applications, particularly in the field of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H20ClFN4OC_{20}H_{20}ClFN_4O with a molecular weight of approximately 396.81 g/mol. The structure includes a piperazine ring, which is commonly associated with various pharmacological activities.

  • Receptor Interaction : The compound has been shown to interact with several G protein-coupled receptors (GPCRs), which are critical for signal transduction in cells. These interactions can lead to various physiological effects, including modulation of neurotransmitter release and cellular proliferation.
  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression. For example, its structural analogs have been reported to inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in gastrointestinal tumors and systemic mastocytosis .
  • Multidrug Resistance Reversal : Research indicates that compounds with similar structures can act as multidrug resistance (MDR) reversers by blocking efflux pumps that expel chemotherapeutic agents from cancer cells .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Activity Description Reference
Kinase Inhibition Inhibits mutant forms of receptor tyrosine kinases (e.g., KIT, PDGFRA) with subnanomolar IC50 values.
GPCR Modulation Activates or inhibits specific GPCRs affecting intracellular calcium levels and neurotransmitter release.
MDR Reversal Blocks efflux pumps (e.g., P-glycoprotein) enhancing the efficacy of chemotherapeutic agents.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other arylpiperazine-based molecules, particularly those synthesized for CNS drug discovery. Below is a detailed comparison with analogs from the literature:

Structural Variations and Pharmacological Implications

Compound Core Structure Substituents Key Pharmacological Features
Target Compound Piperazine-pyridazine - 3-Chloro-4-fluorophenyl (aryl group)
- Pyrrolidine (pyridazine substituent)
Potential dual-action ligand (serotonin/dopamine receptors) due to piperazine and pyridazine motifs. Halogens may enhance binding affinity .
Compound 21 (Thiophen-2-yl analog) Piperazine-thiophene - 4-(Trifluoromethyl)phenyl (aryl group)
- Thiophene (core replacement)
Enhanced lipophilicity from CF₃ group; thiophene may improve metabolic stability but reduce CNS penetration .
Compound 5 (Pyrazole analog) Piperazine-pyrazole - 4-(Trifluoromethyl)phenyl (aryl group)
- Pyrazole (core replacement)
Pyrazole’s rigid structure may limit conformational flexibility, affecting receptor selectivity .

Binding Affinity and Selectivity

While direct binding data for the target compound are unavailable, inferences can be drawn from analogs:

  • Arylpiperazine Substituents : The 3-chloro-4-fluorophenyl group in the target compound may confer higher 5-HT₁A receptor affinity compared to the trifluoromethylphenyl group in Compounds 21 and 5, as halogens often enhance π-π stacking in receptor pockets.
  • Heterocyclic Core : Pyridazine (target) vs. thiophene (Compound 21) vs. pyrazole (Compound 5): Pyridazine’s nitrogen-rich structure may favor interactions with polar residues in dopamine D₂ receptors, whereas thiophene/pyrazole cores could prioritize serotonin receptor subtypes .

Research Findings and Limitations

  • Metabolic Stability : The pyrrolidine substituent in the target compound may reduce first-pass metabolism compared to Compounds 21 and 5, which lack saturated nitrogen heterocycles .
  • In contrast, trifluoromethyl groups (Compounds 21/5) are associated with longer half-lives but possible bioaccumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.